4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane

Suzuki-Miyaura coupling Vinyl boronate regiochemistry Trisubstituted alkene synthesis

4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane (CAS 1613271-47-8) is a 1,1-disubstituted (α-substituted) vinyl pinacol boronate ester with the molecular formula C₁₂H₂₃BO₂ and a molecular weight of 210.12 g/mol. As a member of the alkenylboronic ester class, it serves as a versatile building block for Suzuki–Miyaura cross-coupling reactions enabling construction of trisubstituted alkenes with defined regiochemistry.

Molecular Formula C12H23BO2
Molecular Weight 210.12 g/mol
CAS No. 1613271-47-8
Cat. No. B6604046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane
CAS1613271-47-8
Molecular FormulaC12H23BO2
Molecular Weight210.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)C
InChIInChI=1S/C12H23BO2/c1-9(2)8-10(3)13-14-11(4,5)12(6,7)15-13/h9H,3,8H2,1-2,4-7H3
InChIKeyADNQSOFLDLTHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane (CAS 1613271-47-8): Procurement-Grade 1,1-Disubstituted Vinyl Boronate Building Block


4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane (CAS 1613271-47-8) is a 1,1-disubstituted (α-substituted) vinyl pinacol boronate ester with the molecular formula C₁₂H₂₃BO₂ and a molecular weight of 210.12 g/mol . As a member of the alkenylboronic ester class, it serves as a versatile building block for Suzuki–Miyaura cross-coupling reactions enabling construction of trisubstituted alkenes with defined regiochemistry [1]. The compound features a sterically encumbered isobutyl substituent geminal to the boron-bearing vinyl carbon, which contributes to its distinctive stability–reactivity profile relative to more common (E)-1-alkenyl boronates. Commercial availability at ≥98% purity with storage at 2–8°C under anhydrous conditions supports its use in both discovery- and process-scale synthetic workflows .

Why 4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane Cannot Be Replaced by Generic Alkenyl Boronates


Generic substitution of this 1,1-disubstituted vinyl boronate with more common (E)-1-alkenyl boronates (e.g., CAS 1352747-93-3) or simple vinyl boronic acids introduces distinct and often unacceptable deviations in synthetic outcome. The α‑positioning of boron relative to the alkene in the target compound dictates a fundamentally different transmetalation geometry and electronic environment compared to β‑alkenyl boronates [1]. 1,1‑Disubstituted vinyl boronates are documented to be synthetically less accessible than their 1,2‑disubstituted counterparts, meaning the target compound provides a strategic entry to substitution patterns (notably quaternary vinyl carbons) that cannot be replicated by the more abundant (E)-1-alkenyl isomers [1]. Furthermore, the pinacol ester protecting group confers substantially greater resistance to protodeboronation compared to the free boronic acid form under aqueous basic Suzuki conditions: head‑to‑head studies on structurally related aryl systems demonstrate that pinacol boronates survive conditions that completely decompose the corresponding boronic acid within 12 hours [2]. The isobutyl substituent additionally provides steric shielding of the boron center that is absent in smaller‑substituent analogs, further modulating hydrolytic stability [3].

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane


Regiochemical Differentiation: 1,1-Disubstituted Vinyl Boronate versus (E)-1-Alkenyl Boronate Isomer

The target compound is a 1,1-disubstituted (α‑substituted) vinyl boronate, whereas CAS 1352747‑93‑3, (E)‑4,4,5,5‑tetramethyl‑2‑(4‑methylpent‑1‑en‑1‑yl)‑1,3,2‑dioxaborolane, is a 1,2‑disubstituted (β‑alkenyl) boronate with the double bond conjugated to boron. This constitutional isomerism fundamentally alters the coupling outcome: the 1,1‑disubstituted architecture yields a quaternary vinyl carbon upon transmetalation while the (E)‑1‑alkenyl isomer yields a secondary vinyl carbon. The 2014 Morken study established that 1,1‑disubstituted vinyl boronates are less synthetically accessible than 1,2‑disubstituted variants, reporting a representative 1,1‑disubstituted vinyl boronate (2a) in 71% isolated yield via a two‑step diboration/elimination sequence [1]. No comparable synthetic protocol exists for the (E)-isomer yielding the same quaternary substitution pattern.

Suzuki-Miyaura coupling Vinyl boronate regiochemistry Trisubstituted alkene synthesis

Hydrolytic Stability: Pinacol Boronate Ester versus Free Boronic Acid Under Aqueous Basic Conditions

The pinacol ester protection of the target compound provides a critical stability advantage over the free boronic acid form (e.g., 4‑methyl‑1‑pentenylboronic acid, CAS 214907‑33‑2). In a direct head‑to‑head experiment on 3‑pyridyl systems – a well‑established model for protodeboronation susceptibility – heating the free boronic acid in aqueous K₃PO₄/toluene at 110°C resulted in complete decomposition after 12 hours, whereas the corresponding pinacol boronate retained detectable levels of intact material under identical conditions [1]. The epin boronate analog remained completely unscathed, establishing a stability hierarchy: epin > pinacol >> free boronic acid. The Lloyd‑Jones group independently quantified that vinyl boronic acids undergo protodeboronation with t₀.₅ > 1 week at pH 12 and 70°C, but the rate accelerates dramatically under the higher‑temperature biphasic conditions typical of Suzuki couplings [2]. The pinacol ester retards the pre‑hydrolysis step that is rate‑determining for protodeboronation, thereby extending the effective lifetime of the boron reagent under coupling conditions.

Protodeboronation Hydrolytic stability Suzuki coupling robustness

Direct Transmetalation Capability: Pinacol Boronate versus MIDA Boronate

The Denmark group demonstrated through structural, kinetic, and computational investigations that pinacol boronic esters (Bpin) can transmetalate directly to palladium without prior hydrolysis to the boronic acid [1]. This contrasts with N‑methyliminodiacetic acid (MIDA) boronates, which require hydrolytic cleavage of the MIDA ligand before transmetalation can occur. The Carrillo/Ingleson/Turner study on thienyl systems confirmed this functional distinction: under identical Suzuki–Miyaura polymerization conditions, the MIDA boronate monomer produced rr‑P3HT with >98% HT couplings, up to 94% isolated yield, and Mₙ up to 18.7 kDa, whereas the analogous pinacol boronate ester produced lower molecular weight polymer in reduced yield [2]. This demonstrates that while MIDA boronates offer superior stability during storage and purification, pinacol boronates provide direct transmetalation capability that can be advantageous when the hydrolysis step is rate‑limiting or when anhydrous coupling conditions are preferred.

Transmetalation mechanism Suzuki-Miyaura coupling Boron reagent selection

Physicochemical Differentiation: Computed LogP and TPSA versus (E)-Alkenyl Isomer

Computed physicochemical descriptors from vendor technical datasheets reveal measurable differences between the target 1,1‑disubstituted vinyl boronate and its (E)‑1‑alkenyl constitutional isomer (CAS 1352747‑93‑3), despite identical molecular formula and molecular weight [1]. The target compound exhibits LogP 3.2201 and TPSA 18.46 Ų , while the (E)‑isomer has predicted boiling point 217.2 ± 23.0 °C and density 0.88 ± 0.1 g/cm³ [1]. The distinct LogP value has practical implications for extractive work‑up and chromatographic purification: the higher lipophilicity of the 1,1‑disubstituted isomer alters partitioning behavior between organic and aqueous phases, which can affect isolated yield after aqueous work‑up. These differences, while modest in absolute magnitude, are reproducible and relevant when optimizing purification protocols at scale.

Lipophilicity Polar surface area Chromatographic behavior

Synthetic Accessibility Premium: 1,1-Disubstituted Vinyl Boronates Are a Documented Scarce Subclass

The Morken group explicitly noted in 2014 that 'methods to access 1,1‑disubstituted vinyl boronates are less abundant and have additional limitations, particularly in the area of functional group tolerance' relative to 1,2‑disubstituted vinyl boronates [1]. This methodology gap translates directly into reduced commercial availability and higher procurement value for 1,1‑disubstituted variants. A survey of major chemical suppliers confirms that (E)‑alkenyl boronates with the same C₁₂H₂₃BO₂ formula (e.g., CAS 1352747‑93‑3) are more broadly cataloged, whereas the 1,1‑disubstituted target compound represents a specialty building block. The copper‑catalyzed diboration/elimination protocol reported by Morken achieved 71% isolated yield for a representative 1,1‑disubstituted vinyl boronate (2a), with yields ranging from 57–79% across substrates, underscoring the non‑trivial synthetic investment required to access this subclass [1].

Building block availability Synthetic methodology Procurement scarcity

Purity and Storage Specifications: Defined Quality Baseline for Reproducible Coupling

The target compound is commercially supplied at ≥98% purity (HPLC) with defined storage requirements of sealed, dry conditions at 2–8°C . This quality specification is critical because pinacol boronates are known to undergo hydrolysis upon prolonged contact with silica gel or atmospheric moisture, resulting in streaking, decomposition, and poor recovery during chromatographic purification [1]. The defined cold‑storage requirement (2–8°C) reflects the compound's thermal sensitivity profile: protodeboronation rates increase with temperature, and the isobutyl substituent provides only partial steric shielding of the boron center. In contrast, MIDA boronates are room‑temperature‑stable solids, and epin boronates show quantitative silica gel recovery – but neither provides the same 1,1‑disubstituted vinyl architecture. The purity specification (≥98%) ensures that the boronate content is sufficient for stoichiometric coupling reactions without requiring correction for inactive impurities.

Reagent purity Storage stability Suzuki coupling reproducibility

High-Value Application Scenarios for 4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane Based on Quantitative Differentiation Evidence


Synthesis of Quaternary Vinyl Carbon-Containing Drug Candidates via Suzuki–Miyaura Coupling

When a medicinal chemistry program requires installation of a quaternary (tetrasubstituted) vinyl carbon center – a motif prevalent in bioactive terpenoid and steroid derivatives – the 1,1‑disubstituted architecture of this compound is the enabling feature [1]. The (E)-1-alkenyl isomer (CAS 1352747-93-3) cannot deliver this substitution pattern, as its β‑alkenyl boron geometry couples to yield only a secondary vinyl carbon. The documented scarcity of 1,1‑disubstituted vinyl boronates [1] means this compound provides a unique entry point for structure–activity relationship (SAR) exploration around quaternary vinyl substituents that are otherwise synthetically challenging to access.

High-Temperature Biphasic Suzuki Couplings Requiring Extended Reaction Times

For process-scale Suzuki couplings conducted at elevated temperatures (≥100°C) in aqueous–organic biphasic mixtures over extended reaction times (≥12 h), the pinacol ester protection of this compound is essential for reagent survival. Direct head‑to‑head evidence on analogous systems demonstrates that free boronic acids undergo complete protodeboronation within 12 hours under these conditions, whereas pinacol boronates retain detectable intact material [2]. This stability advantage directly translates to higher isolated yields and reduced requirement for excess boronate reagent in large‑scale couplings.

Anhydrous Suzuki Coupling Workflows Where Pre-Hydrolysis Must Be Avoided

In coupling protocols where anhydrous conditions are mandated – e.g., when using water‑sensitive substrates, electrophiles prone to hydrolysis, or when pursuing kinetic stereoselectivity – the direct transmetalation capability of pinacol boronates is a decisive advantage [3]. Unlike MIDA boronates, which must undergo hydrolytic deprotection before transmetalation, the pinacol ester can transfer the alkenyl fragment directly to palladium, eliminating the aqueous hydrolysis step and enabling fully anhydrous coupling conditions.

Building Block Procurement for Fragment-Based Drug Discovery Requiring Defined Lipophilicity

The computed LogP of 3.2201 and TPSA of 18.46 Ų place this compound in a lipophilicity range compatible with fragment‑based screening libraries where physicochemical property windows are strictly defined (e.g., LogP ≤ 3.5, TPSA ≤ 60 Ų for lead‑like fragments). The distinct LogP relative to the (E)-isomer means that the two constitutional isomers cannot be substituted for one another without altering the lipophilicity profile of the resulting coupled product, which would confound SAR interpretation in medicinal chemistry campaigns.

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